Mag-indo-1/AM

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

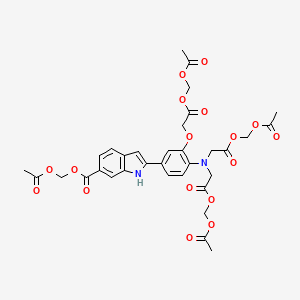

Mag-indo-1/AM is a cell-permeable fluorescent indicator used for detecting magnesium ions and calcium ions within cells. It is particularly valuable in scientific research for its ability to measure intracellular concentrations of these ions. The compound is known for its high sensitivity and specificity, making it a crucial tool in various biological and chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mag-indo-1/AM is synthesized through a series of chemical reactions involving the introduction of acetoxymethyl ester groups to the parent compound, Mag-indo-1. The acetoxymethyl ester groups facilitate the compound’s cell permeability. The synthesis typically involves the use of organic solvents and reagents such as dimethyl sulfoxide and acetoxymethyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions: Mag-indo-1/AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the compound into its active form, Mag-indo-1. This active form can then bind to magnesium ions and calcium ions, resulting in a fluorescent signal .

Common Reagents and Conditions:

Hydrolysis: Intracellular esterases

Fluorescence Measurement: Excitation at 340-390 nm, Emission at 410-490 nm

Major Products Formed:

Active Form: Mag-indo-1

Fluorescent Complexes: Mag-indo-1 bound to magnesium ions or calcium ions

Scientific Research Applications

Mag-indo-1/AM is widely used in various scientific research fields due to its ability to measure intracellular magnesium ions and calcium ions concentrations. Some of its applications include:

Chemistry: Used in studies involving ion interactions and binding kinetics.

Biology: Employed in cellular imaging to monitor ion fluxes and concentrations within cells.

Medicine: Utilized in research on muscle contraction, hormone secretion, and enzymatic reactions.

Industry: Applied in the development of new fluorescent indicators and sensors for various analytical purposes .

Mechanism of Action

Mag-indo-1/AM exerts its effects through a mechanism involving the hydrolysis of its acetoxymethyl ester groups by intracellular esterases. This hydrolysis converts the compound into its active form, Mag-indo-1, which can then bind to magnesium ions and calcium ions. The binding of these ions to Mag-indo-1 results in a fluorescent signal that can be measured using fluorescence microscopy or flow cytometry. The molecular targets of this compound are the intracellular magnesium ions and calcium ions, and the pathways involved include ion transport and signaling pathways .

Comparison with Similar Compounds

Mag-indo-1/AM is unique in its ability to measure both magnesium ions and calcium ions within cells. Similar compounds include:

Mag-fura-2: Another fluorescent indicator for magnesium ions, but with different spectral properties.

Indo-1: A fluorescent indicator primarily used for calcium ions, with a similar structure to Mag-indo-1.

Mag-fluo-4: A long-wavelength excitable magnesium ion indicator .

This compound stands out due to its dual specificity for magnesium ions and calcium ions, making it a versatile tool in various research applications.

Biological Activity

Mag-indo-1/AM is a cell-permeable fluorescent indicator specifically designed for measuring intracellular magnesium (Mg2+) and calcium (Ca2+) concentrations. This compound has gained prominence in cellular biology for its ability to provide real-time, quantitative measurements of these essential ions, which play critical roles in various physiological processes.

This compound is an acetoxymethyl (AM) ester derivative of Mag-indo-1, which allows for enhanced cell permeability. Upon entering the cell, the AM groups are hydrolyzed by intracellular esterases, releasing the active form that fluoresces upon binding to Mg2+ or Ca2+. The excitation and emission spectra are typically in the range of 340-390 nm for excitation and 410-490 nm for emission, making it suitable for fluorescence microscopy and flow cytometry applications .

Calcium and Magnesium Sensing

This compound has been extensively used to monitor changes in intracellular Ca2+ and Mg2+ levels. Research indicates that this compound can detect Ca2+ concentrations in the nanomolar range, which is crucial for studying cellular signaling pathways. It has been shown to effectively respond to transient increases in Ca2+, making it a valuable tool in understanding excitation-contraction coupling in muscle cells .

Table 1: Spectral Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₄N₂O₁₇ |

| Molecular Weight | 730.63 g/mol |

| Excitation Wavelength | 340-390 nm |

| Emission Wavelength | 410-490 nm |

| Affinity for Mg²⁺ | Low affinity (35 μM) |

| Affinity for Ca²⁺ | Low affinity |

Case Studies

-

Intracellular Calcium Measurement :

A study utilized this compound to measure calcium transients in isolated muscle fibers. The results demonstrated that the compound could effectively capture rapid changes in intracellular Ca2+ levels during membrane depolarization, providing insights into muscle contraction mechanisms . -

Calcium Dynamics in Sensory Neurons :

Another investigation focused on the calibration of Mag-indo-1 in sensory neurons. The researchers found that this indicator could reliably measure fluctuations in intracellular Ca2+, contributing to our understanding of sensory signal transduction pathways . -

Calcium and Magnesium Homeostasis :

A recent study explored the homeostasis of intracellular Ca2+ after exposure to antifungal agents like caspofungin. Using this compound, researchers were able to monitor changes in ion concentrations, revealing important data about drug interactions and cellular responses .

Research Findings

The biological activity of this compound has been corroborated by multiple studies highlighting its effectiveness as a dual indicator for both Mg2+ and Ca2+. Its low affinity allows for dynamic measurements without saturating the indicators, making it suitable for real-time imaging applications.

Summary of Findings

- Calcium Sensitivity : this compound can detect calcium levels as low as 50 nM to 2 µM, which is critical for studying cellular signaling.

- Localization : The compound's ability to localize within specific cellular compartments enhances its utility in studying localized calcium signaling.

- Versatility : Its application spans various cell types and conditions, making it a versatile tool in cellular biology.

Properties

Molecular Formula |

C33H34N2O17 |

|---|---|

Molecular Weight |

730.6 g/mol |

IUPAC Name |

acetyloxymethyl 2-[3-[2-(acetyloxymethoxy)-2-oxoethoxy]-4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenyl]-1H-indole-6-carboxylate |

InChI |

InChI=1S/C33H34N2O17/c1-19(36)45-15-49-30(40)12-35(13-31(41)50-16-46-20(2)37)28-8-7-24(11-29(28)44-14-32(42)51-17-47-21(3)38)26-9-23-5-6-25(10-27(23)34-26)33(43)52-18-48-22(4)39/h5-11,34H,12-18H2,1-4H3 |

InChI Key |

SEBVGLPUTWRBPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.